molecular formula C16H19ClN2O4S2 B4740757 N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide

N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide

Cat. No. B4740757
M. Wt: 402.9 g/mol
InChI Key: XNDNDSIZPHEJMB-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and growth.
Biochemical and Physiological Effects:
N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of the immune response, and reduction of inflammation. N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide has also been shown to improve cognitive function and have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and autoimmune diseases. N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide is also relatively easy to synthesize and purify, making it accessible for researchers. However, one of the limitations of using N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.

Future Directions

There are several future directions for N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide research, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide could also be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide could be studied in animal models to evaluate its potential as a therapeutic agent in vivo.

Scientific Research Applications

N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neurology, N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide has been shown to modulate the immune response and reduce inflammation, making it a potential candidate for treating autoimmune diseases.

properties

IUPAC Name

N-[(E)-1-(5-chlorothiophen-2-yl)butylideneamino]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4S2/c1-4-5-12(14-8-9-16(17)24-14)18-19-25(20,21)15-10-11(22-2)6-7-13(15)23-3/h6-10,19H,4-5H2,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDNDSIZPHEJMB-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N\NS(=O)(=O)C1=C(C=CC(=C1)OC)OC)/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(5-chlorothiophen-2-yl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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